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Compound of Interest

2-Pentadecyl-4,4-dimethyl-2-
Compound Name:
oxazolin-5-one

Cat. No.: B069455

<Executive Summary

This technical guide provides a comprehensive overview of 2-Pentadecyl-4,4-dimethyl-2-
oxazolin-5-one, a specialized heterocyclic compound with significant potential in synthetic
chemistry and drug discovery. The document details its chemical identity, including IUPAC
nomenclature and physicochemical properties. A thorough methodology for its synthesis via the
cyclization of an N-acylated amino acid precursor is presented, complete with a detailed
experimental protocol and characterization data. The guide further explores the compound's
relationship to other long-chain N-acyl amino acids and oxazolines, discussing their established
biological activities and potential therapeutic applications. This whitepaper serves as a
foundational resource for researchers and scientists engaged in the fields of medicinal
chemistry, organic synthesis, and pharmaceutical development, offering insights into the utility
of this unique molecular scaffold.

Introduction to Oxazolones and N-Acyl Amino Acids

Heterocyclic compounds are foundational to modern drug discovery, with scaffolds like
oxazolone (also known as azlactone) serving as versatile intermediates for synthesizing a wide
array of biologically active molecules.[1][2] The 5(4H)-oxazolone ring, in particular, is a key
synthon for the creation of modified a-amino acids, peptides, and other complex heterocyclic
systems.[2] The reactivity of the oxazolone ring is significantly influenced by the substituents at
its C-2 and C-4 positions, which dictates its utility in various intermolecular reactions.[1]

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b069455?utm_src=pdf-interest
https://www.benchchem.com/product/b069455?utm_src=pdf-body
https://www.benchchem.com/product/b069455?utm_src=pdf-body
https://sphinxsai.com/Vol.3No.3/Chem/pdf/CT=17(1102-1118)JS11.pdf
https://rfppl.co.in/subscription/upload_pdf/jpmc11_3434.pdf
https://rfppl.co.in/subscription/upload_pdf/jpmc11_3434.pdf
https://sphinxsai.com/Vol.3No.3/Chem/pdf/CT=17(1102-1118)JS11.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b069455?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Concurrently, the field of lipidomics has illuminated the critical role of N-acyl amino acids
(NAAAS) as endogenous signaling molecules.[3][4] These lipids, formed by an amide bond
between a long-chain fatty acid and an amino acid, are implicated in a wide range of
physiological and pathological processes.[3][5] For instance, specific NAAAs like arachidonoyl
serine and arachidonoyl glycine exhibit vasodilatory, neuroprotective, and antinociceptive
properties.[4][5] The incorporation of a long lipophilic chain, such as the pentadecyl group, can
profoundly impact a molecule's physicochemical properties, influencing its ability to interact
with biological membranes and molecular targets.[6]

This guide focuses on a molecule that merges these two chemical domains: 2-Pentadecyl-4,4-
dimethyl-2-oxazolin-5-one. This compound integrates the reactive oxazolone core, featuring
gem-dimethyl substitution at the C-4 position, with a 15-carbon lipophilic tail at the C-2 position.
This unique structure suggests potential as both a specialized synthetic intermediate and a
candidate for biological investigation.

Chemical Identity and Properties

IUPAC Nomenclature and Structural Elucidation

The compound in focus is identified by the CAS Number 176665-09-1.[7][8] Its formal IUPAC
name is 4,4-dimethyl-2-pentadecyl-1,3-oxazol-5(4H)-one.[7]

The structure consists of a five-membered 1,3-oxazol-5-one ring. Key features include:

A pentadecyl group (a C15 saturated alkyl chain) attached to the C-2 position.

Two methyl groups at the C-4 position, creating a quaternary carbon.

A carbonyl group at the C-5 position.

An imine (C=N) bond within the ring, making it a 2-oxazoline derivative.

Caption: Structure of 4,4-dimethyl-2-pentadecyl-1,3-oxazol-5(4H)-one.

Physicochemical Properties

The combination of a long hydrophobic alkyl chain and a polar heterocyclic ring gives this
molecule amphiphilic characteristics. A summary of its key computed and known properties is
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presented below.

Property Value Source
CAS Number 176665-09-1 [7]
Molecular Formula C20H37NO:2 [7]
Molecular Weight 323.5 g/mol [7]

, CCCccceccececececcececececi=N
Canonical SMILES [7]
C(C(=0)01)(C)C

ILGXDNNGIIKCHN-
InChiKey [7]
UHFFFAOYSA-N

Synthesis and Characterization

The synthesis of 2-alkyl-4,4-disubstituted-5(4H)-oxazolones is typically achieved through the
cyclodehydration of N-acyl-a,a-disubstituted amino acids.[1][9] This established methodology
provides a reliable and direct route to the target compound.

Retrosynthetic Analysis and Workflow

The synthesis originates from two primary starting materials: 2-amino-2-methylpropanoic acid
and pentadecanoyl chloride. The workflow involves an initial acylation step to form the N-acyl
amino acid intermediate, followed by an intramolecular cyclization to yield the final oxazolone
product.
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Caption: Retrosynthetic pathway for the target oxazolone.

Detailed Experimental Protocol

This protocol describes a robust method for the synthesis of 4,4-dimethyl-2-pentadecyl-1,3-
oxazol-5(4H)-one.

Step 1: Synthesis of N-Pentadecanoyl-2-amino-2-methylpropanoic acid (Intermediate)

e Reagents & Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and
under a nitrogen atmosphere, dissolve 2-amino-2-methylpropanoic acid (1.0 eq) ina 1:1
mixture of 1 M NaOH(aq) and tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

o Acylation: While stirring vigorously, add pentadecanoyl chloride (1.05 eq) dropwise over 30
minutes, ensuring the temperature remains below 5 °C.[6] The pentadecanoyl chloride
serves as the acylating agent to introduce the C15 chain.[6][10]

o Reaction: Allow the mixture to warm to room temperature and stir for an additional 4 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
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o Workup: Once the reaction is complete, acidify the mixture to pH 2-3 using 2 M HCI. The
product will precipitate as a white solid.

« Purification: Collect the solid by vacuum filtration, wash thoroughly with cold deionized water,
and dry under vacuum to yield the N-acylated amino acid intermediate.

Step 2: Cyclodehydration to form 4,4-dimethyl-2-pentadecyl-1,3-oxazol-5(4H)-one (Target)

e Reagents & Setup: In a dry 100 mL flask, suspend the N-pentadecanoyl-2-amino-2-
methylpropanoic acid (1.0 eq) in acetic anhydride (5.0 eq).

e Cyclization: Heat the mixture to 80 °C with stirring for 2 hours. The acetic anhydride acts as a
dehydrating agent to facilitate the intramolecular cyclization.

« Isolation: Cool the reaction mixture to room temperature. Remove the excess acetic
anhydride under reduced pressure using a rotary evaporator.

 Purification: The resulting crude oil or solid can be purified by column chromatography on
silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable
solvent like ethanol to yield the pure oxazolone product.

Spectroscopic Characterization

The identity and purity of the synthesized compound must be confirmed using standard
spectroscopic techniques.[11][12]

e 1H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include a singlet for
the two C4-methyl groups, and characteristic multiplets for the long pentadecyl alkyl chain (a
triplet for the terminal methyl group and overlapping multiplets for the methylene groups).

e 13C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals would confirm the
presence of the carbonyl carbon (C5), the imine carbon (C2), the quaternary carbon (C4),
and the distinct carbons of the methyl and pentadecyl groups.

e IR (Infrared) Spectroscopy: The IR spectrum should show a strong characteristic absorption
band for the C=0 (carbonyl) group around 1700-1720 cm~* and a band for the C=N (imine)
stretch.[11]
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e Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak [M]* or
[M+H]* corresponding to the calculated molecular weight of 323.5 g/mol .[7][11]

Applications and Biological Context

While specific biological data for 2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one is not
extensively documented in public literature, its structural components suggest several areas of
high potential for research and development.

Synthetic Utility

The primary application of this compound is as a chemical intermediate. The oxazolone ring is
susceptible to nucleophilic attack, allowing for ring-opening reactions that can be used to
synthesize unique peptide structures containing the bulky N-pentadecanoyl-a,a-dimethylglycine
moiety. This building block could be used to introduce lipophilic character into peptides,
potentially enhancing their membrane permeability or modulating their pharmacological
properties.

Potential Biological Activity

The structure is a direct analog of long-chain N-acyl amino acids (NAAAS), a class of lipids with
significant signaling roles.[3][13]

e Endocannabinoid System: Many NAAAs are chemically related to endocannabinoids and
interact with the broader "endocannabinoidome".[3] For example, pentadecanoyl-L-carnitine,
which also contains a C15 acyl chain, has been identified as a cannabinoid (CB) receptor
agonist.[14] This suggests that the pentadecyl chain could confer activity at cannabinoid or
related receptors.

» Antimicrobial & Anti-inflammatory Activity: Long-chain NAAAs isolated from bacteria have
shown antibacterial activity.[13][15] Furthermore, a closely related compound, 2-pentadecyl-
2-oxazoline (lacking the C4-dimethyl and C5-oxo groups), has demonstrated anti-
inflammatory and neuroprotective effects.[7] It is plausible that the title compound could
exhibit similar properties.
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Caption: Relationship between chemical class and potential applications.

Conclusion and Future Directions

2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one is a specialized molecule at the intersection of
heterocyclic chemistry and lipid science. Its synthesis is straightforward using established
methods, making it an accessible building block for further chemical exploration. While its own
biological profile remains to be fully characterized, its structural similarity to bioactive NAAAs
and other oxazoline derivatives strongly suggests its potential as a modulator of biological
systems.

Future research should focus on:

» Biological Screening: Systematic screening of the compound in assays for antimicrobial,
anti-inflammatory, and cannabinoid receptor activity.

» Medicinal Chemistry: Using the compound as a scaffold to generate a library of derivatives to
establish structure-activity relationships (SAR).
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o Synthetic Applications: Exploring its utility in peptide synthesis to create novel lipopeptides
with enhanced therapeutic properties.

This technical guide provides the foundational chemical knowledge required for researchers to
undertake these future investigations, paving the way for new discoveries in drug development
and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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